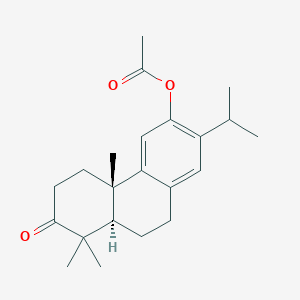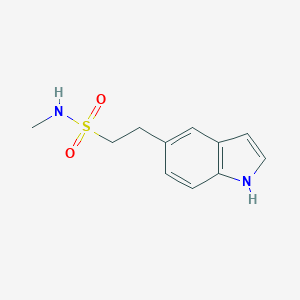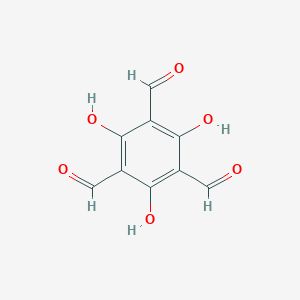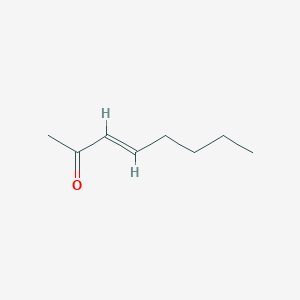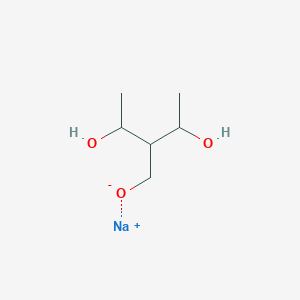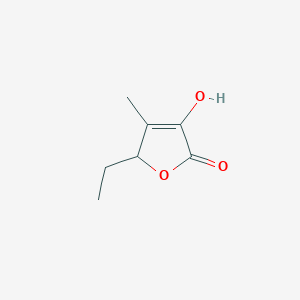![molecular formula C9H8O3S B105358 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide CAS No. 19086-79-4](/img/structure/B105358.png)
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide, also known as 7-thiapentalene dioxide, is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide is not fully understood. However, it is believed to act by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
7-Thiapentalene dioxide has been found to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, as well as to decrease the expression of genes involved in cell proliferation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been found to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide. One area of interest is the development of new synthetic methods for the compound, which could potentially increase the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide and to identify its molecular targets. Finally, more research is needed to evaluate the potential of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide as a therapeutic agent in vivo.
Synthesis Methods
The synthesis of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene dioxide can be achieved through several methods, including the oxidation of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with m-chloroperbenzoic acid, the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with hydrogen peroxide and a catalyst, and the reaction of 7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxideene with dimethyldioxirane. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 40-70%.
Scientific Research Applications
7-Thiapentalene dioxide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
19086-79-4 |
|---|---|
Product Name |
7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide |
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
7,7-dioxo-7λ6-thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one |
InChI |
InChI=1S/C9H8O3S/c10-7-5-1-2-4-3(1)8(5)13(11,12)9(4)6(2)7/h1-6,8-9H |
InChI Key |
OBQLTEGWUBVIII-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Canonical SMILES |
C12C3C4C1C5C2C(=O)C3C4S5(=O)=O |
synonyms |
7-Thiapentacyclo[4.4.0.02,5.03,9.04,8]decan-10-one 7,7-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



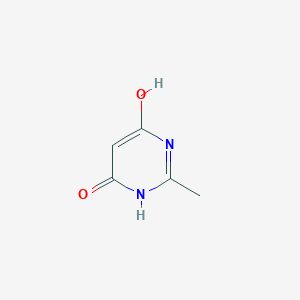
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
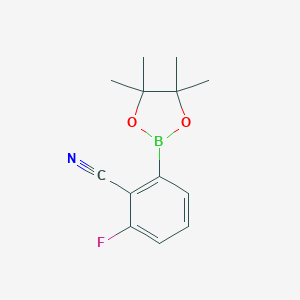
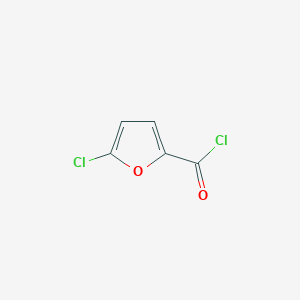
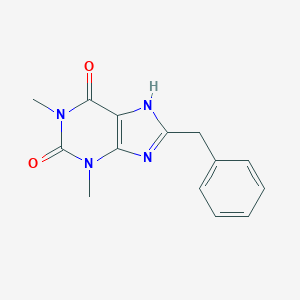
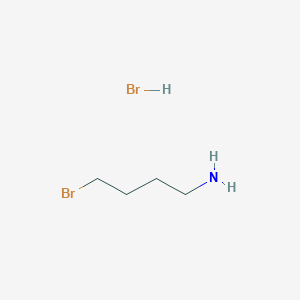
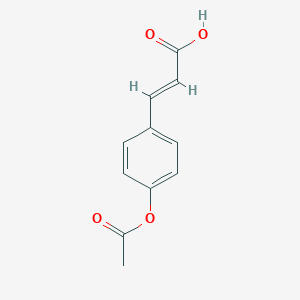
![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
